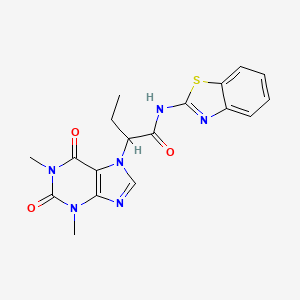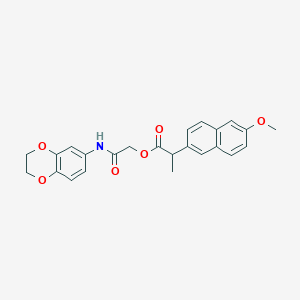
N-(1,3-benzothiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)BUTANAMIDE is a complex organic compound that features a benzothiazole ring and a purine derivative. Compounds containing these moieties are often of interest due to their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available or easily synthesized precursors such as 2-aminobenzothiazole and 1,3-dimethylxanthine.
Coupling Reaction: The key step involves coupling the benzothiazole derivative with the purine derivative. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using similar principles but with optimizations for cost, yield, and safety. Continuous flow reactors might be employed to enhance reaction efficiency and control.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the purine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the purine ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzothiazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions due to its nitrogen and sulfur atoms.
Material Science:
Biology and Medicine
Antimicrobial Agents: Benzothiazole and purine derivatives are known for their antimicrobial properties, suggesting potential use in developing new antibiotics.
Anticancer Research: Compounds with similar structures have shown promise in inhibiting cancer cell growth.
Industry
Pharmaceuticals: Potential use in drug development due to its complex structure and possible biological activities.
Agriculture: Could be explored as a pesticide or herbicide due to its potential bioactivity.
Wirkmechanismus
The exact mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting or modulating their activity. The benzothiazole ring could intercalate with DNA, while the purine moiety might mimic natural nucleotides, disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.
Purine Derivatives: Widely studied for their roles in DNA synthesis and as enzyme inhibitors.
Uniqueness
The combination of benzothiazole and purine moieties in a single molecule is relatively unique, potentially offering a dual mechanism of action and broadening its range of biological activities.
This outline provides a comprehensive framework for understanding and exploring the compound N1-(1,3-BENZOTHIAZOL-2-YL)-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)BUTANAMIDE. Further experimental data and research would be necessary to fully elucidate its properties and applications.
Eigenschaften
Molekularformel |
C18H18N6O3S |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)butanamide |
InChI |
InChI=1S/C18H18N6O3S/c1-4-11(15(25)21-17-20-10-7-5-6-8-12(10)28-17)24-9-19-14-13(24)16(26)23(3)18(27)22(14)2/h5-9,11H,4H2,1-3H3,(H,20,21,25) |
InChI-Schlüssel |
NPEGIXNVJJBTCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NC1=NC2=CC=CC=C2S1)N3C=NC4=C3C(=O)N(C(=O)N4C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[8-Imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}-N,N-dimethylamine](/img/structure/B10875211.png)
![2-({[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10875216.png)
![N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B10875224.png)
![2-{[3-(2,5-dichlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10875229.png)
![2-methyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl 4-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl]benzoate](/img/structure/B10875236.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10875242.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875243.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10875251.png)
![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10875252.png)
![2-(4-Acetyl-phenylamino)-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B10875255.png)
![16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10875257.png)
![4-(4-hydroxyphenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10875269.png)
![5-(4-bromophenyl)-4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875278.png)
